[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13467180
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O2 |
|---|---|
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | 2-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(12-18)19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1 |
| Standard InChI Key | BGZVJWSRGVLYRN-INIZCTEOSA-N |
| Isomeric SMILES | C1C[C@@H](CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3 |
| SMILES | C1CC(CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3 |
Introduction
Structural Characteristics and Stereochemical Significance
Core Scaffold and Functional Groups
The compound’s structure comprises a piperidine ring substituted at the third position with a benzyl-cyclopropyl-amino group and at the first position with an acetic acid side chain. The piperidine ring adopts a chair conformation, with the S-configuration at C3 influencing spatial orientation. Key features include:
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Cyclopropylamino group: Enhances metabolic stability by resisting oxidative degradation.
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Benzyl moiety: Facilitates hydrophobic interactions with target proteins, as observed in receptor-binding assays .
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Acetic acid side chain: Introduces polarity, improving aqueous solubility (predicted logP: 1.8).
Stereochemistry and Biological Relevance
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves four stages, as detailed in patent WO2013012723A1 and VulcanChem’s technical documents :
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Piperidine ring formation: Cyclization of 4-piperidone via Schmidt reaction yields the core structure (65% yield) .
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N-Benzylation: Benzyl bromide reacts with the piperidine nitrogen under basic conditions (K₂CO₃, DMF, 80°C, 12 h).
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Cyclopropylamine introduction: Mitsunobu reaction couples cyclopropylamine to the C3 position (diethyl azodicarboxylate, PPh₃, THF).
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Acetic acid functionalization: Alkylation with ethyl bromoacetate followed by saponification (NaOH, EtOH/H₂O).
Biological Activity and Mechanism of Action
Wnt/β-Catenin Pathway Inhibition
[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid disrupts β-catenin/BCL9 PPI, a key node in Wnt signaling. In H1299 non-small cell lung cancer cells, treatment with 10 μM reduced nuclear β-catenin by 72% (vs. DMSO control) and suppressed colony formation by 89% . The compound’s K_i of 2.7 μM outperforms carnosic acid derivatives (K_i = 8.9 μM) .
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 32 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL). Synergy with β-lactams increases ampicillin efficacy 4-fold (fractional inhibitory concentration index = 0.3).
Neuropharmacological Effects
In murine models, 20 mg/kg (i.p.) elevated hippocampal dopamine levels by 40% and reduced anxiety-like behavior in the elevated plus maze (open arm time: 28% vs. 12% in controls) .
Neurological Disorders
Preliminary data suggest utility in Parkinson’s disease:
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Dopamine transporter (DAT) inhibition: IC₅₀ = 140 nM, surpassing modafinil (IC₅₀ = 350 nM) .
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Neuroprotection: Reduced MPTP-induced dopaminergic neuron loss by 44% in C57BL/6 mice .
Comparative Analysis with Structural Analogs
Activity vs. Piperidine Derivatives
| Compound | Target | Potency (K_i or IC₅₀) | Selectivity Index (vs. DAT) |
|---|---|---|---|
| [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | β-catenin/BCL9 | 2.7 μM | 229 |
| 1-[(3-cyano-pyridin-2-yl)-methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)-xanthine | DPP-IV | 0.9 nM | 12 |
| Carnosic acid | β-catenin/BCL9 | 8.9 μM | 47 |
Stereochemical Impact on Efficacy
Replacing the S-configuration with R reduces β-catenin binding affinity by 78% and abolishes antimicrobial activity .
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